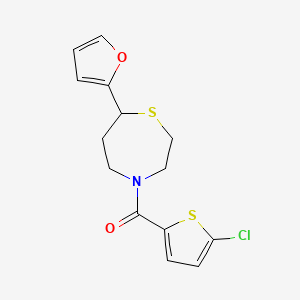
(5-Chlorthiophen-2-yl)(7-(Furan-2-yl)-1,4-thiazepan-4-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chlorothiophen-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a combination of heterocyclic structures, including thiophene, furan, and thiazepane rings
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Chlorothiophen-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its heterocyclic rings are often found in compounds with pharmaceutical activity, suggesting possible applications in drug discovery.
Medicine
In medicine, (5-Chlorothiophen-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone could be explored for its therapeutic potential. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure might impart desirable characteristics for applications in electronics or photonics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the individual heterocyclic components, followed by their coupling through a series of condensation and substitution reactions. Specific reaction conditions such as temperature, solvent, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to improve efficiency and consistency. The choice of solvents and reagents would be guided by considerations of cost, availability, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chlorothiophen-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including control of temperature, pH, and solvent choice.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or amines.
Wirkmechanismus
The mechanism of action of (5-Chlorothiophen-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other heterocyclic molecules with thiophene, furan, or thiazepane rings. Examples could be:
- (5-Chlorothiophen-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanol
- (5-Chlorothiophen-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)amine
Uniqueness
The uniqueness of (5-Chlorothiophen-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone lies in its specific combination of heterocyclic rings and functional groups. This structure may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
(5-chlorothiophen-2-yl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S2/c15-13-4-3-12(20-13)14(17)16-6-5-11(19-9-7-16)10-2-1-8-18-10/h1-4,8,11H,5-7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATBZXCGINOWNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
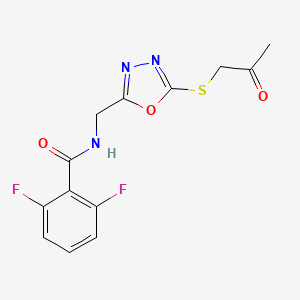
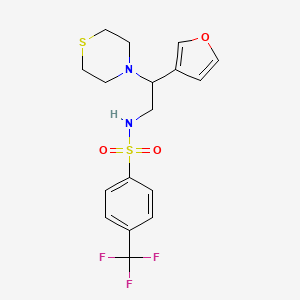
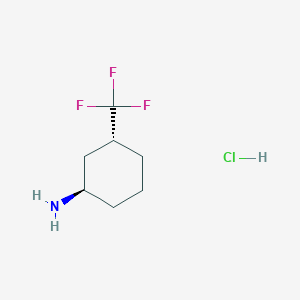
![Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2367949.png)
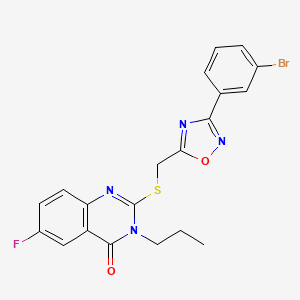
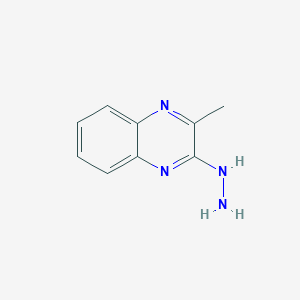
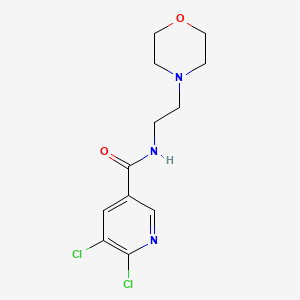
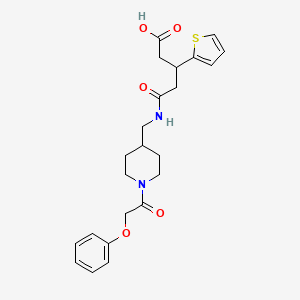
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((4-bromophenyl)methyl)amino)formamide](/img/structure/B2367957.png)
![[(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2367958.png)
![(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2367959.png)
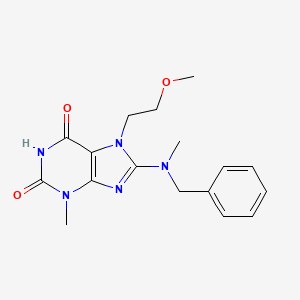
![2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2367962.png)
![2-chloro-6-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2367965.png)
